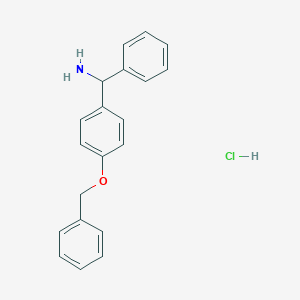
(4-(Benzyloxy)phenyl)(phenyl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Benciloxi)fenil)(fenil)metanamina clorhidrato es un compuesto químico con la fórmula molecular C20H20ClNO y un peso molecular de 325,83 g/mol . Este compuesto es conocido por su estructura única, que incluye un grupo benciloxi unido a un anillo fenilo, y una porción de fenilmetanamina. A menudo se utiliza en diversas aplicaciones de investigación científica debido a sus interesantes propiedades químicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de clorhidrato de (4-(benciloxi)fenil)(fenil)metanamina típicamente implica la reacción de (4-(benciloxi)fenil)acetonitrilo con bromuro de fenilmagnesio, seguida de hidrólisis y posterior tratamiento con ácido clorhídrico para formar la sal clorhidrato . Las condiciones de reacción generalmente requieren una atmósfera inerte, como nitrógeno o argón, y el uso de disolventes anhidros para evitar que la humedad interfiera con la reacción.
Métodos de Producción Industrial
En un entorno industrial, la producción de clorhidrato de (4-(benciloxi)fenil)(fenil)metanamina puede implicar reactores por lotes a gran escala donde los reactivos se combinan bajo condiciones controladas. El proceso puede incluir pasos como la purificación mediante recristalización o cromatografía para garantizar la pureza del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
(4-(Benciloxi)fenil)(fenil)metanamina clorhidrato puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar cetonas o aldehídos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en aminas o alcoholes.
Sustitución: El grupo benciloxi puede ser sustituido por otros grupos funcionales bajo condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4) se utilizan a menudo.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir aminas o alcoholes .
Aplicaciones Científicas De Investigación
(4-(Benciloxi)fenil)(fenil)metanamina clorhidrato tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por sus posibles interacciones con macromoléculas biológicas.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluido su papel como precursor de compuestos farmacéuticos.
Industria: Se utiliza en el desarrollo de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de (4-(benciloxi)fenil)(fenil)metanamina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse a estos objetivos, alterando su actividad y provocando diversos efectos biológicos. Las vías exactas involucradas dependen de la aplicación específica y del sistema biológico que se está estudiando .
Comparación Con Compuestos Similares
Compuestos Similares
- (4-(Benciloxi)fenil)acetonitrilo
- (4-(Benciloxi)fenil)etanamina
- (4-(Benciloxi)fenil)propanamina
Singularidad
(4-(Benciloxi)fenil)(fenil)metanamina clorhidrato es único debido a su estructura específica, que incluye un grupo benciloxi y una porción de fenilmetanamina. Esta combinación de grupos funcionales imparte propiedades químicas y reactividad distintas, lo que lo hace valioso para diversas aplicaciones de investigación .
Propiedades
Fórmula molecular |
C20H20ClNO |
|---|---|
Peso molecular |
325.8 g/mol |
Nombre IUPAC |
phenyl-(4-phenylmethoxyphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C20H19NO.ClH/c21-20(17-9-5-2-6-10-17)18-11-13-19(14-12-18)22-15-16-7-3-1-4-8-16;/h1-14,20H,15,21H2;1H |
Clave InChI |
KCIXAQWLFWNOMF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C3=CC=CC=C3)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Aminobicyclo[3.1.1]heptane-3,6-dicarboxylic acid](/img/structure/B12285382.png)
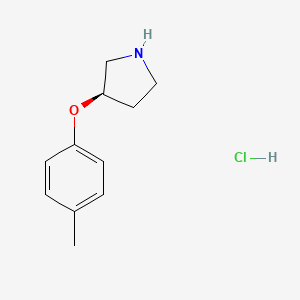
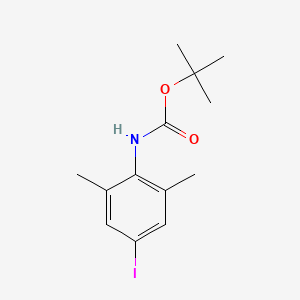
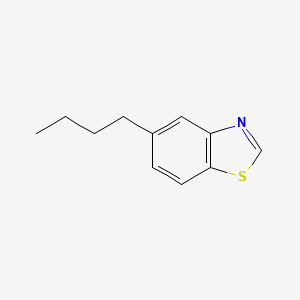
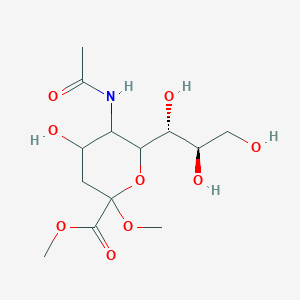
![[[5-(2,4-Dioxopyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12285402.png)
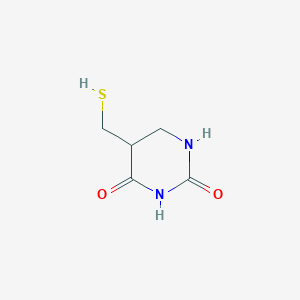

![1-Chloro-3-[2-(3-chloropropoxy)ethoxy]propane](/img/structure/B12285420.png)
![(3aR,6aR)-1,3,3a,5,6,6a-hexahydrofuro[3,4-c]pyrrol-4-one](/img/structure/B12285421.png)
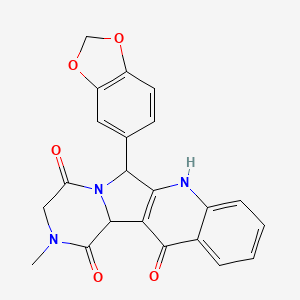

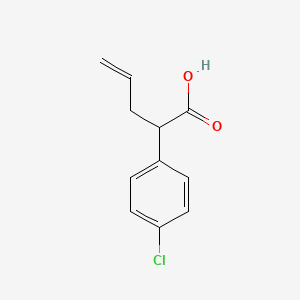
![6-[5-Carboxy-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12285448.png)
